Mutant vs. Wild-Type EGFR Selectivity
WZ4002 demonstrates a 100-fold reduction in potency against wild-type EGFR phosphorylation compared to quinazoline-based EGFR inhibitors, while maintaining potent inhibition of the T790M mutant. This inverse selectivity profile is unique to the pyrimidine scaffold [1]. In direct comparative assays, WZ4002 is 30- to 100-fold more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR than quinazoline-based inhibitors HKI-272 (neratinib) and CL-387,785 in vitro .
| Evidence Dimension | Fold-difference in inhibitory potency (IC50) against mutant T790M vs. wild-type EGFR |
|---|---|
| Target Compound Data | 30- to 100-fold more potent against T790M than quinazoline inhibitors; 100-fold less potent against WT EGFR |
| Comparator Or Baseline | Quinazoline-based EGFR inhibitors: HKI-272 (neratinib) and CL-387,785 |
| Quantified Difference | 30- to 100-fold higher potency for T790M; up to 100-fold lower potency for WT EGFR |
| Conditions | In vitro cell-based EGFR phosphorylation assays in NIH-3T3 cells expressing wild-type or T790M mutant EGFR |
Why This Matters
This inverse selectivity profile is critical for researchers studying mutant-specific signaling or developing therapeutics with reduced on-target wild-type EGFR toxicity.
- [1] Zhou W, Ercan D, Chen L, et al. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009;462(7276):1070-1074. View Source
